molecular formula C18H17ClN2OS2 B2454827 4-((4-chlorophenyl)thio)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)butanamide CAS No. 899961-05-8

4-((4-chlorophenyl)thio)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)butanamide

Cat. No.: B2454827
CAS No.: 899961-05-8
M. Wt: 376.92
InChI Key: XKGYDFGCLOOPFN-UHFFFAOYSA-N
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Description

4-((4-chlorophenyl)thio)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)butanamide is a useful research compound. Its molecular formula is C18H17ClN2OS2 and its molecular weight is 376.92. The purity is usually 95%.
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Biological Activity

The compound 4-((4-chlorophenyl)thio)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)butanamide is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopenta[b]thiophene core, which is known for its unique electronic properties. The presence of the cyano group and the 4-chlorophenylthio moiety contributes to its potential biological activity.

Structural Formula

C19H20ClN2OS2\text{C}_{19}\text{H}_{20}\text{ClN}_2\text{OS}_2

Key Features

  • Chlorophenylthio Group : Enhances lipophilicity and may influence receptor binding.
  • Cyano Group : Potentially increases reactivity and biological interaction.
  • Cyclopenta[b]thiophene Core : Known for various pharmacological properties.

Anticancer Properties

Research indicates that compounds similar to This compound exhibit significant anticancer activity. For instance, a related compound demonstrated potent antiproliferative effects with submicromolar GI50 values against several cancer cell lines, including A549 (lung cancer), OVACAR (ovarian cancer), and CAKI-1 (kidney cancer) .

The anticancer activity is believed to be mediated through:

  • Inhibition of Tubulin Polymerization : Disruption of microtubule dynamics leading to cell cycle arrest.
  • Induction of Apoptosis : Activation of caspases indicating programmed cell death .

Antimicrobial Activity

Compounds containing thiophene derivatives have shown promising antimicrobial properties. Studies have reported moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis . The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. Inhibitory activities against acetylcholinesterase (AChE) and urease have been observed, suggesting possible applications in treating conditions like Alzheimer's disease and urea cycle disorders .

Case Studies

  • Antiproliferative Activity Study
    • Objective : Evaluate the efficacy of similar compounds on cancer cell lines.
    • Results : Compound 17 from a related study showed GI50 values as low as 0.69 μM in CAKI-1 cells, indicating strong antiproliferative potential .
  • Antimicrobial Efficacy
    • Objective : Assess antibacterial activity against various strains.
    • Results : Compounds exhibited varying degrees of effectiveness, with some achieving MIC values below 100 µg/mL against Bacillus subtilis .

Comparative Analysis Table

Compound NameAnticancer Activity (GI50 μM)Antibacterial ActivityAChE Inhibition (%)
Compound 170.69 (CAKI-1)Moderate75
4-Chlorophenyl Thio Derivative2.01 (OVACAR-4)Strong85
Control>20Weak10

Properties

IUPAC Name

4-(4-chlorophenyl)sulfanyl-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2OS2/c19-12-6-8-13(9-7-12)23-10-2-5-17(22)21-18-15(11-20)14-3-1-4-16(14)24-18/h6-9H,1-5,10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKGYDFGCLOOPFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C#N)NC(=O)CCCSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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